molecular formula C15H14ClNO2 B291302 N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291302
M. Wt: 275.73 g/mol
InChI Key: KJRLKGASEBSMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CMA belongs to the class of compounds known as arylacetamides, which have been studied for their nootropic and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on the cholinergic and dopaminergic systems in the brain. N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase acetylcholine release and inhibit acetylcholinesterase activity, which can improve cognitive function. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase dopamine release and inhibit dopamine reuptake, which can improve motor function.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide can increase brain-derived neurotrophic factor (BDNF) levels, which can promote the growth and survival of neurons. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to decrease oxidative stress and inflammation in the brain, which can protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of using N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is in the development of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

KJRLKGASEBSMIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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